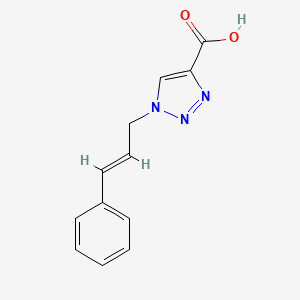
1-Cinnamyl-1H-1,2,3-Triazol-4-carbonsäure
Übersicht
Beschreibung
1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Der Triazolring ist ein bedeutender Pharmakophor in der Wirkstoffentwicklung, da er der Peptidbindung ähnelt. „1-Cinnamyl-1H-1,2,3-Triazol-4-carbonsäure“ kann zur Synthese neuartiger Verbindungen mit potenziellen therapeutischen Wirkungen eingesetzt werden. Seine Struktur begünstigt die Bindung an verschiedene Enzyme und Rezeptoren, was es zu einem wertvollen Gerüst für die Entwicklung neuer Medikamente mit antimikrobiellen, antiviralen und entzündungshemmenden Eigenschaften macht .
Biokonjugationschemie
Diese Verbindung kann in Biokonjugationsstrategien verwendet werden, bei denen sie als Linkermolekül dient, um Arzneimittel, Sonden oder andere Moleküle an bestimmte biologische Ziele zu koppeln. Der Triazolring kann stabile Konjugate mit Biomolekülen bilden, was bei gezielten Wirkstofftransportsystemen und diagnostischen Assays nützlich ist .
Materialwissenschaft
Im Bereich der Materialwissenschaften kann „this compound“ zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften beitragen. Seine Einarbeitung in Polymere kann die thermische Stabilität und die mechanische Festigkeit verbessern. Zusätzlich kann es zur Herstellung neuartiger Beschichtungen mit korrosionsbeständigen Eigenschaften verwendet werden .
Supramolekulare Chemie
Die Triazol-Einheit ist bekannt für ihre Fähigkeit, an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilzunehmen, die für supramolekulare Anordnungen unerlässlich sind. Diese Verbindung kann zur Konstruktion komplexer Strukturen mit spezifischen Funktionen verwendet werden, z. B. molekulare Erkennung, Katalyse und selbstheilende Materialien .
Landwirtschaftliche Chemie
Triazolderivate finden auch in der Landwirtschaft Anwendung. Sie können zu Verbindungen synthetisiert werden, die als Wachstumsregulatoren oder Fungizide wirken. Die „this compound“ kann ein Vorläufer für solche Agrochemikalien sein und zum Pflanzenschutz und zur Steigerung des Ertrags beitragen .
Fluoreszenzbilder
Der Triazol-Kern kann so funktionalisiert werden, dass er fluoresziert, wodurch er für bildgebende Verfahren nützlich wird. Durch die Anbringung von Fluoreszenzgruppen an die „this compound“ können Forscher Sonden herstellen, die unter bestimmten Bedingungen aufleuchten und so zur Visualisierung biologischer Prozesse beitragen .
Wirkmechanismus
Target of Action
The 1,2,3-triazole moiety is often seen in experimental drug candidates and approved drugs due to its unique properties, inert nature, and ability to mimic amide bonds . .
Mode of Action
The mode of action of 1,2,3-triazoles generally involves interactions with biological targets, but the specifics depend on the exact structure of the compound and the target itself
Biochemical Pathways
1,2,3-triazoles can be involved in a variety of biochemical pathways, depending on their specific targets
Pharmacokinetics
The pharmacokinetic properties of 1,2,3-triazoles can vary widely depending on their specific structures
Result of Action
The results of the action of 1,2,3-triazoles can range from therapeutic effects in the case of drugs to various biological effects in the case of experimental compounds
Action Environment
The action, efficacy, and stability of 1,2,3-triazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds
Biochemische Analyse
Biochemical Properties
1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, triazole derivatives are known to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction between 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid and these enzymes can lead to altered metabolic pathways and drug interactions . Additionally, this compound may bind to other biomolecules, such as nucleic acids, affecting their stability and function.
Cellular Effects
1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to impact various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been reported to modulate the activity of kinases, which are key regulators of cell signaling pathways . By affecting these pathways, 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid can alter cell proliferation, differentiation, and apoptosis. Furthermore, this compound may influence the expression of specific genes, leading to changes in cellular function and metabolism.
Molecular Mechanism
The molecular mechanism of action of 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with various biomolecules. This compound can bind to enzymes, inhibiting or activating their activity. For instance, it may inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism . Additionally, 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid can interact with nucleic acids, affecting their stability and function. These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can be stable under certain conditions but may degrade over time, leading to reduced efficacy . Additionally, long-term exposure to 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid may result in cumulative effects on cellular function, such as altered gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At high doses, it may cause toxic or adverse effects, such as liver toxicity and altered metabolic pathways . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid is effective without causing significant toxicity.
Metabolic Pathways
1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can inhibit cytochrome P450 enzymes, leading to altered drug metabolism and changes in metabolite levels . Additionally, 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid may affect other metabolic pathways, such as those involved in energy production and biosynthesis.
Transport and Distribution
The transport and distribution of 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid within cells and tissues are crucial for its activity and function. This compound can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, triazole derivatives have been reported to bind to plasma proteins, affecting their distribution and bioavailability. Additionally, the transport of 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid across cell membranes can be mediated by specific transporters, influencing its intracellular concentration and activity.
Subcellular Localization
The subcellular localization of 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid is important for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, triazole derivatives have been reported to localize to the nucleus, where they can interact with nucleic acids and influence gene expression. Additionally, 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid may localize to other organelles, such as mitochondria, affecting their function and metabolic activity.
Eigenschaften
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)11-9-15(14-13-11)8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2,(H,16,17)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYKGAZERGCEME-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1465851.png)
![Methyl({3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B1465852.png)
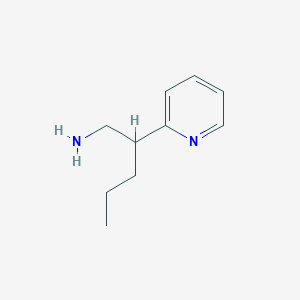
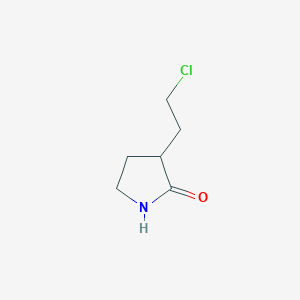

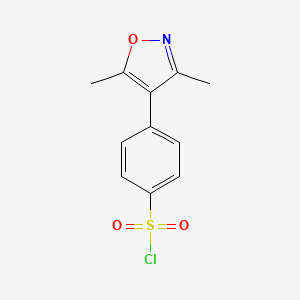
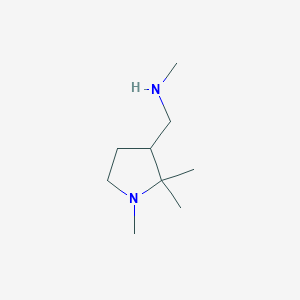
![cyclohexanamine;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B1465859.png)
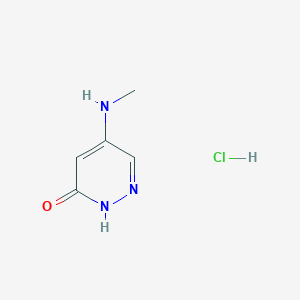
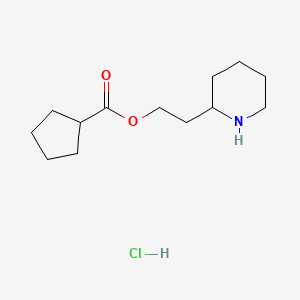

(2,2,2-trifluoroethyl)amine dihydrochloride](/img/structure/B1465869.png)
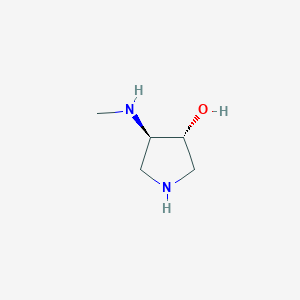
![1-{2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1465874.png)
